Cas no 1197896-76-6 (N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide)

N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- AKOS034338466
- N-(2-cyano-3-methylbutan-2-yl)-2-(6-methyl-4-oxoquinazolin-3-yl)acetamide
- EN300-26687460
- 1197896-76-6
- N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- Z441286174
-
- インチ: 1S/C17H20N4O2/c1-11(2)17(4,9-18)20-15(22)8-21-10-19-14-6-5-12(3)7-13(14)16(21)23/h5-7,10-11H,8H2,1-4H3,(H,20,22)
- InChIKey: MDLNNMSJLJTJGR-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C=NC2C=CC(C)=CC=2C1=O)NC(C#N)(C)C(C)C
計算された属性
- せいみつぶんしりょう: 312.15862589g/mol
- どういたいしつりょう: 312.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 562
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687460-0.05g |
N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
1197896-76-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide 関連文献
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamideに関する追加情報
Professional Introduction to N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide and CAS No. 1197896-76-6
N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a specialized compound with significant implications in the field of pharmaceutical chemistry and drug development. This compound, identified by the CAS number CAS No. 1197896-76-6, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The detailed exploration of this molecule not only highlights its chemical characteristics but also delves into its pharmacological significance and the latest research findings that underscore its importance.
The molecular structure of N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide incorporates several key functional groups that contribute to its reactivity and biological activity. The presence of a cyano group at the 1-position of the 1,2-dimethylpropyl chain and an acetamide moiety at the 2-position of the 6-methyl-4-oxo-3,4-dihydroquinazoline ring suggests potential interactions with biological targets. These structural features are critical in determining the compound's pharmacokinetic profile and its ability to modulate biological pathways.
In recent years, there has been a growing interest in quinazoline derivatives due to their diverse pharmacological activities. Quinazolines are known for their role as intermediates in the synthesis of various bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. The specific derivative N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide represents a novel approach to leveraging these structural motifs for therapeutic purposes.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The combination of the cyano group and the acetamide moiety provides multiple sites for interaction with biological targets, making it a versatile scaffold for further chemical modification. Researchers have been exploring ways to optimize the pharmacological properties of this compound by modifying its structure to enhance binding affinity and reduce toxicity.
The latest research in this area has focused on understanding the mechanism of action of quinazoline derivatives. Studies have shown that these compounds can interact with various enzymes and receptors involved in critical cellular processes. For instance, certain quinazolines have been found to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways. By targeting these kinases, quinazoline derivatives can modulate processes such as cell growth and differentiation, making them promising candidates for treating diseases like cancer.
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. The use of modern techniques such as catalytic hydrogenation and protecting group strategies has enabled chemists to construct the desired framework efficiently. These advancements are crucial for facilitating further research and development efforts.
Evaluation of the pharmacological properties of N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxyo3dihydroquinazolin_3_yl_acetamide has revealed promising results in preclinical studies. These studies have demonstrated that the compound exhibits significant activity against various disease models. For example, it has shown potential in inhibiting the growth of tumor cells in vitro and reducing inflammation in animal models. Such findings underscore its therapeutic potential and justify further investigation into its clinical applications.
The development of new drugs is a complex process that involves multiple stages of testing and validation. N-(1-cyano_1_2 dimethyI propyl)_ (6_methyll_4 oxo_34 dihydroquinzolin_3 yl acetamide is currently undergoing rigorous testing to assess its safety and efficacy before it can be considered for human use. Researchers are employing a range of techniques, including high-throughput screening and structure-based drug design, to optimize its properties further. These efforts are essential for ensuring that the final drug product is both effective and safe for patients.
The impact of this compound extends beyond its immediate therapeutic applications. It serves as a valuable tool for researchers studying the mechanisms underlying various diseases. By understanding how N-(1-cyano_1_2 dimethyll propyl) _ (6_methyll_4 oxo_34 dihydroquinzolin _3 yl acetamide interacts with biological targets_, scientists can gain insights into disease pathways that may lead to new treatment strategies. This knowledge is crucial for advancing our understanding of complex diseases such as cancer and inflammatory disorders.
In conclusion,N_(cyano_12 dimethyll propyl) _ (6_methyll _4 oxo _34 dihydroquinzolin _3 yl acetamide represents an exciting development in pharmaceutical chemistry Its unique structural features _ potential applications make it a promising candidate for further research _ future drug development The ongoing studies _. underscore its importance as both a therapeutic agent _ a scientific tool In time this compound may contribute significantly to improving human health by providing new treatment options for various diseases。
1197896-76-6 (N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide) 関連製品
- 946247-29-6(N'-(2,4-difluorophenyl)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylethanediamide)
- 2137622-19-4(1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-bromo-6-fluorophenyl)-)
- 2803882-16-6(3-(6-(Hydroxymethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione)
- 2092564-82-2(3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide)
- 2418729-51-6((3-Ethynyl-5-iodo-2-methylphenyl)methanethiol)
- 21929-69-1(Z-ALA-GLY-GLY-OH)
- 1417636-59-9(2-(pyridin-4-yl)morpholine dihydrochloride)
- 2137451-62-6(1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester)
- 927050-41-7(1-3-(4-chlorophenyl)-5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one)
- 1806737-37-0(4-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde)




